molecular formula C24H23NO4S B2624918 N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide CAS No. 900009-82-7

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide

Cat. No. B2624918
CAS RN: 900009-82-7
M. Wt: 421.51
InChI Key: ARNQVYIGBXEXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide, also known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a key role in fatty acid synthesis and oxidation.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide has been studied for its potential therapeutic applications in several diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cancer. In preclinical studies, N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide has shown promising results in reducing hepatic steatosis, improving glucose tolerance, and inhibiting tumor growth.

Mechanism of Action

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is a potent and selective inhibitor of ACC, which is an enzyme involved in the biosynthesis of fatty acids. By inhibiting ACC, N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide reduces the production of fatty acids and promotes their oxidation, leading to a reduction in hepatic steatosis and improved glucose tolerance.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide has been shown to reduce hepatic steatosis, improve glucose tolerance, and inhibit tumor growth. The drug has also been shown to reduce the levels of triglycerides, cholesterol, and other lipids in the blood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is its potency and selectivity as an ACC inhibitor. This makes it a useful tool for studying the role of ACC in various biological processes. However, one limitation of N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide. One area of interest is the development of more soluble analogs of the drug, which could improve its bioavailability and efficacy. Another area of interest is the exploration of the drug's potential therapeutic applications in other diseases, such as obesity and fatty liver disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide and its effects on lipid metabolism and glucose homeostasis.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide involves several steps, including the reaction of 2-benzoyl-4-methylphenylamine with isopropylsulfonyl chloride, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-16(2)30(28,29)20-12-10-19(11-13-20)24(27)25-22-14-9-17(3)15-21(22)23(26)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNQVYIGBXEXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide

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